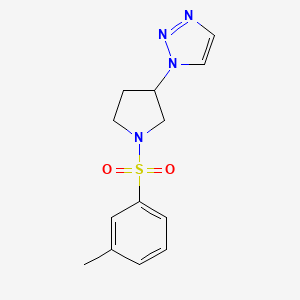

![molecular formula C11H11BrN2 B2732310 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23046-69-7](/img/structure/B2732310.png)

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

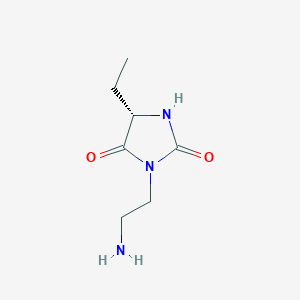

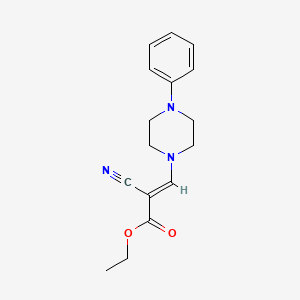

“6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C11H11BrN2 . It is also known as 6-bromo-2,3,4,5-tetrahydro-1H-pyrido [4,3-b]indole hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10 (8)14-11 (7)9;/h1-3,13-14H,4-6H2;1H . This code provides a unique representation of the molecule’s structure. Further analysis of the molecular structure could be performed using specialized software for molecular modeling and visualization.Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.59 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Anti-Cancer Research

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound’s mechanism involves interfering with DNA synthesis and inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics.

Neuroprotective Agents

Research has indicated that derivatives of this compound may possess neuroprotective properties. These compounds can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a valuable compound for developing treatments aimed at neuroprotection and neurodegeneration.

Antimicrobial Activity

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.

Anti-Inflammatory Applications

The compound has also been explored for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antiviral Research

There is ongoing research into the antiviral properties of 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. It has shown activity against certain viruses by inhibiting viral replication . This makes it a candidate for further investigation in the development of antiviral drugs.

Enzyme Inhibition Studies

The compound has been studied as an inhibitor of various enzymes, including kinases and proteases . These enzymes play crucial roles in many biological processes, and their inhibition can be beneficial in treating diseases such as cancer and viral infections.

Psychopharmacological Research

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been investigated for its potential effects on the central nervous system. It may have applications in the treatment of psychiatric disorders such as depression and anxiety . This is due to its ability to modulate neurotransmitter systems in the brain.

Drug Development and Synthesis

Finally, this compound serves as a valuable scaffold in medicinal chemistry for the synthesis of new drugs . Its unique structure allows for the creation of various derivatives with potentially enhanced biological activities. This makes it a versatile tool in drug discovery and development.

These applications highlight the diverse potential of 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in scientific research and drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTVTUWSFMYRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

CAS RN |

23046-69-7 |

Source

|

| Record name | 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

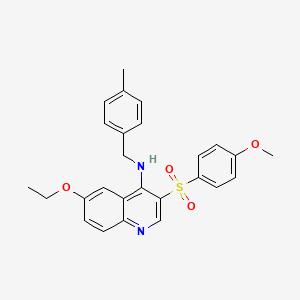

![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)

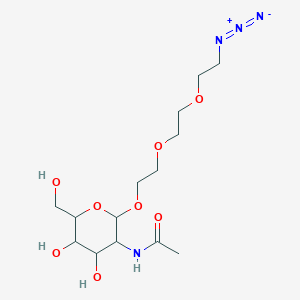

![7-Cyclopropyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)

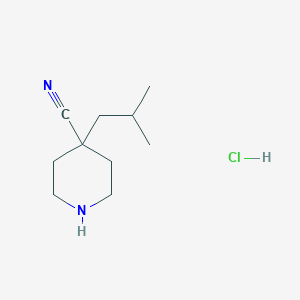

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)